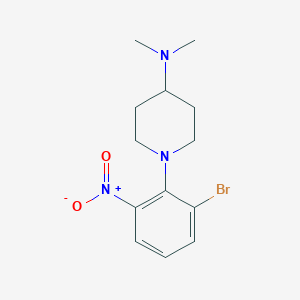
3,5-Dimethoxy-4-hydroxyphenylacetyl chloride
Vue d'ensemble
Description
3,5-Dimethoxy-4-hydroxyphenylacetyl chloride, also known as DMHPAC, is an organic chemical compound used in a variety of scientific research applications. It is a highly reactive compound, containing both an aldehyde group and an acid chloride group, which makes it a useful reagent for chemical synthesis. DMHPAC has been used in numerous scientific studies to investigate the biochemical and physiological effects of various compounds, as well as to synthesize new compounds.
Applications De Recherche Scientifique
3,5-Dimethoxy-4-hydroxyphenylacetyl chloride is an important reagent for chemical synthesis, and is widely used in scientific research applications. It has been used in the synthesis of various compounds, such as pyrrolidine derivatives, pyrrolizidine alkaloids, and indole derivatives. 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride has also been used to investigate the biochemical and physiological effects of various compounds, as well as to synthesize new compounds.
Mécanisme D'action
3,5-Dimethoxy-4-hydroxyphenylacetyl chloride is a highly reactive compound, and its mechanism of action is dependent on the specific reaction in which it is used. In general, 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride acts as a nucleophile, attacking the electrophilic center of the substrate molecule. The reaction proceeds through a nucleophilic substitution reaction, in which the thionyl chloride acts as a leaving group, and the 4-HBA is replaced by the acid chloride group.
Effets Biochimiques Et Physiologiques
3,5-Dimethoxy-4-hydroxyphenylacetyl chloride is a highly reactive compound, and its biochemical and physiological effects are largely unknown. However, it has been used in numerous scientific studies to investigate the biochemical and physiological effects of various compounds. For example, 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride has been used to investigate the effects of various compounds on the nervous system, as well as their effects on the cardiovascular and immune systems.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Dimethoxy-4-hydroxyphenylacetyl chloride is a highly reactive compound, and its use in laboratory experiments has several advantages and limitations. One of the main advantages of using 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride is its high reactivity, which allows for rapid and efficient synthesis of various compounds. However, 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride is also highly corrosive, and must be handled with caution in order to avoid contact with skin or eyes. Additionally, 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride has a limited shelf life, and must be stored in a cool, dark place in order to prevent degradation.
Orientations Futures
The use of 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride in scientific research is an area of ongoing study, and there are numerous potential future directions for research. One potential direction is to investigate the biochemical and physiological effects of 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride on various systems, such as the nervous system, cardiovascular system, and immune system. Additionally, further research could be conducted on the synthesis of new compounds using 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride. Finally, further research could be conducted on the advantages and limitations of using 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride in laboratory experiments, in order to optimize its use in scientific research.
Propriétés
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-14-7-3-6(5-9(11)12)4-8(15-2)10(7)13/h3-4,13H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOHYWKCZMUXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxy-4-hydroxyphenylacetyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















